1-(2,3-Dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a complex organic compound with significant implications in scientific research. Its molecular formula is and it features a unique structure that combines various aromatic and heterocyclic components. This compound is classified as an imidazo[1,2-a]pyridine derivative, which highlights its potential for biological activity and utility in medicinal chemistry.
The compound is cataloged under several databases, including PubChem and BenchChem, where it is available for research purposes. Its classification falls under organic compounds with potential applications in pharmacology due to its structural characteristics that may influence biological interactions.
The synthesis of 1-(2,3-Dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide can be achieved through various methods:
The synthesis typically requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Techniques such as chromatography may be employed for purification of the final product.
The molecular structure of 1-(2,3-Dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide showcases a fused ring system characteristic of imidazo compounds. The presence of both dimethyl and fluorophenyl substituents contributes to its unique chemical properties.
CC(C)C1=CC(=C(C=C1)C2(CN(C3=[N+]2CCCC3)C4=CC=CC=C4C)O)C.[Br-]
The compound can undergo various chemical reactions typical of imidazo derivatives:
Reactivity studies suggest that the compound's structure allows it to form complexes with metal ions or participate in further functionalization reactions that enhance its bioactivity.
The mechanism of action for 1-(2,3-Dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide may involve:
Research indicates that similar compounds exhibit significant biological activities such as anti-inflammatory or antimicrobial effects.
The physical properties include:
Chemical properties include:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: